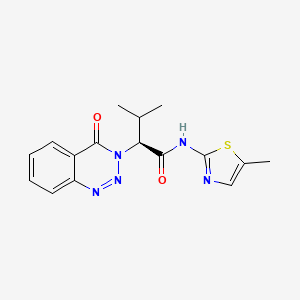![molecular formula C21H23ClN2O3 B11163720 2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11163720.png)
2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorophenoxy group, an indole moiety, and a methylpropanamide backbone, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the etherification of 4-chlorophenol with an appropriate alkyl halide under basic conditions to form the 4-chlorophenoxy intermediate.
Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from commercially available indole or its derivatives. The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the indole derivative. This is typically achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the chlorophenoxy group can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-methylpropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-bromophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenoxy and methoxyindole moieties allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23ClN2O3 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-21(2,27-16-6-4-15(22)5-7-16)20(25)23-11-10-14-13-24-19-9-8-17(26-3)12-18(14)19/h4-9,12-13,24H,10-11H2,1-3H3,(H,23,25) |
InChI Key |
HFHXMXJKOGYLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CNC2=C1C=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11163639.png)
![7-[2,4-dinitro-6-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11163644.png)
![1-(2,4-dimethylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163646.png)
![7-[(2,6-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11163653.png)
![N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11163657.png)
![Ethyl 2-({[1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11163659.png)
![6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid](/img/structure/B11163663.png)
![ethyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B11163678.png)
![Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate](/img/structure/B11163679.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-ethoxybenzamide](/img/structure/B11163683.png)

![2-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}butanamide](/img/structure/B11163693.png)
![(2S)-2-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11163701.png)

